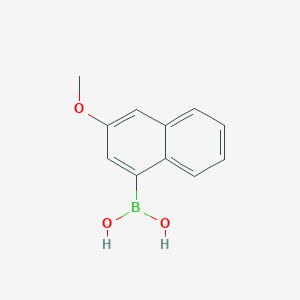

(3-Methoxynaphthalen-1-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methoxynaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO3/c1-15-9-6-8-4-2-3-5-10(8)11(7-9)12(13)14/h2-7,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEIWXMRNVBLGPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC2=CC=CC=C12)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631117 | |

| Record name | (3-Methoxynaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219834-94-3 | |

| Record name | (3-Methoxynaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (3-Methoxynaphthalen-1-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methoxynaphthalen-1-yl)boronic acid is a valuable synthetic intermediate, particularly in the realm of medicinal chemistry and materials science, primarily serving as a key building block in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this versatile compound. We delve into the prevalent synthetic methodologies, offering detailed, field-proven protocols and exploring the mechanistic rationale behind experimental choices. Furthermore, this guide outlines the essential analytical techniques for the thorough characterization of the title compound, ensuring purity and structural confirmation. Finally, we touch upon its utility, with a focus on its application in Suzuki-Miyaura coupling reactions, a cornerstone of modern organic synthesis.

Introduction: The Significance of this compound

Arylboronic acids are a class of organoboron compounds that have revolutionized the landscape of organic synthesis. Their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds have established them as indispensable tools for chemists.[1] Among these, this compound, with its methoxy-substituted naphthalene core, offers a unique structural motif. The naphthalene scaffold is prevalent in numerous biologically active molecules and functional materials, and the methoxy group can modulate the electronic properties and metabolic stability of derivative compounds.

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[2] This palladium-catalyzed reaction allows for the efficient construction of biaryl and heteroaryl structures, which are common features in many pharmaceutical agents. The ability to introduce the 3-methoxynaphthalen moiety with high precision makes this boronic acid a sought-after reagent in drug discovery programs and for the synthesis of advanced organic materials.

Synthetic Methodologies: Crafting the Molecule

The synthesis of arylboronic acids can be achieved through several reliable methods. The most common and scalable approaches involve the reaction of an organometallic species with a borate ester. Below, we detail two robust protocols for the preparation of this compound.

Synthesis via Grignard Reaction

The Grignard-based approach is a classic and widely used method for the synthesis of arylboronic acids.[3] It involves the formation of an aryl Grignard reagent from the corresponding aryl halide, which is then quenched with a trialkyl borate. Subsequent hydrolysis yields the desired boronic acid.

Starting Material: 1-Bromo-3-methoxynaphthalene

Overall Reaction:

Experimental Protocol: Grignard-based Synthesis

Materials:

-

1-Bromo-3-methoxynaphthalene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (2 M)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation:

-

Under an inert atmosphere (e.g., nitrogen or argon), flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

To the flask, add magnesium turnings (1.2 equivalents) and a crystal of iodine.

-

In the dropping funnel, place a solution of 1-bromo-3-methoxynaphthalene (1 equivalent) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the reaction (the disappearance of the iodine color and gentle reflux are indicative of initiation).

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

In a separate flame-dried flask under an inert atmosphere, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared Grignard reagent to the cold borate solution via a cannula, maintaining the temperature below -60 °C. The slow addition and low temperature are crucial to prevent the formation of diarylborinic acid and triarylborane byproducts.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2).

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Synthesis via Lithiation-Borylation

An alternative and often higher-yielding method involves a lithium-halogen exchange followed by borylation.[4] This method is particularly useful for substrates that are sensitive to the conditions of Grignard reagent formation.

Starting Material: 1-Bromo-3-methoxynaphthalene

Overall Reaction:

Experimental Protocol: Lithiation-Borylation Synthesis

Materials:

-

1-Bromo-3-methoxynaphthalene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (2 M)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Lithiation:

-

Under an inert atmosphere, dissolve 1-bromo-3-methoxynaphthalene (1 equivalent) in anhydrous THF in a flame-dried flask.

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

-

Borylation:

-

To the aryllithium solution, add triisopropyl borate (1.5 equivalents) dropwise at -78 °C. The use of the bulkier triisopropyl borate can help to minimize over-addition.[5]

-

After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Workup:

-

Quench the reaction by the slow addition of 2 M hydrochloric acid at 0 °C.

-

Follow the same workup procedure as described in the Grignard method (Section 2.1, step 3).

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Organometallic intermediates (Grignard and organolithium reagents) are highly reactive towards oxygen and moisture. An inert atmosphere of nitrogen or argon is essential to prevent their decomposition.

-

Anhydrous Solvents: Water reacts with and destroys organometallic reagents. Therefore, all solvents and glassware must be scrupulously dried.

-

Low Temperatures: The borylation step is performed at low temperatures (-78 °C) to control the reactivity of the organometallic reagent and prevent multiple additions to the boron center, which would lead to the formation of undesired byproducts.[6]

-

Acidic Workup: The hydrolysis of the intermediate borate ester to the final boronic acid is facilitated by acidic conditions.

Purification

Crude arylboronic acids often contain impurities such as boroxine (the cyclic anhydride) and homo-coupled biaryls. Several methods can be employed for purification:

-

Recrystallization: This is often the most effective method for obtaining high-purity this compound. A suitable solvent system can be determined empirically, but mixtures of ethers and hexanes, or water, are often effective.[7]

-

Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base. This allows for their separation from non-acidic organic impurities. The aqueous layer containing the boronate salt is then acidified to regenerate the pure boronic acid, which can be extracted with an organic solvent.

-

Silica Gel Chromatography: While possible, chromatography of boronic acids on silica gel can be challenging due to their polarity and tendency to streak. A mobile phase containing a small amount of a polar solvent like methanol or acetic acid may be necessary.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BO₃ | [8] |

| Molecular Weight | 202.02 g/mol | [8] |

| Appearance | Typically a white to off-white solid | General knowledge |

Spectroscopic Data (Expected)

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, the methoxy protons, and the acidic protons of the boronic acid group.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 8.5 | m | - |

| -OCH₃ | ~3.9 | s | - |

| -B(OH)₂ | 4.5 - 6.0 (broad) | s | - |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the carbon atoms of the naphthalene ring and the methoxy group. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aromatic C-B | 120 - 140 (potentially broad) |

| Aromatic C | 110 - 160 |

| -OCH₃ | ~55 |

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200 - 3600 (broad) | Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1500 - 1600 | Medium-Strong |

| B-O stretch | 1300 - 1400 | Strong |

| C-O stretch (ether) | 1200 - 1300 | Strong |

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound.

| Technique | Expected m/z |

| ESI-MS (-) | [M-H]⁻ at 201.01 |

| High-Resolution MS | Calculated for C₁₁H₁₁BO₃: 202.0801 |

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the Grignard-based synthesis of this compound.

This compound + R-X --[Pd catalyst, Base]--> 3-Methoxy-1-(R)-naphthalene + B(OH)3 + X-

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. The synthetic routes detailed in this guide, based on well-established Grignard and organolithium chemistry, provide reliable and scalable methods for its preparation. Thorough characterization using a combination of spectroscopic techniques is paramount to ensure the quality of the material for subsequent applications, most notably in Suzuki-Miyaura cross-coupling reactions. As the demand for complex and novel molecular architectures in drug discovery and materials science continues to grow, the importance of key intermediates such as this compound is set to increase.

References

-

Organic Syntheses Procedure. (n.d.). 6-METHOXY-2-NAPHTHOL. Retrieved from [Link]

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. Retrieved from [Link]

-

Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. Retrieved from [Link]

-

Aggarwal, V. K., et al. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. SlideShare. Retrieved from [Link]

- Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol.

-

National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of boronic esters and boronic acids using grignard reagents.

- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.

- Wiley-VCH. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Boronic acids : preparation and applications in organic synthesis and medicine | Semantic Scholar [semanticscholar.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in the Synthesis of Borinic Acid Derivatives [mdpi.com]

- 7. Synthesis of benzo- and naphthoquinonyl boronic acids: exploring the Diels-Alder reactivity. | Semantic Scholar [semanticscholar.org]

- 8. This compound | C11H11BO3 | CID 23159788 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties and Applications of (3-Methoxynaphthalen-1-yl)boronic acid

Introduction

(3-Methoxynaphthalen-1-yl)boronic acid is a key organoboron compound widely utilized in modern organic synthesis. As a derivative of naphthalene, its rigid, aromatic structure makes it a valuable building block for creating complex molecular architectures. Boronic acids, as a class, are distinguished by their stability, low toxicity, and remarkable versatility, primarily as nucleophilic partners in palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth analysis of the physicochemical properties, synthesis, and reactivity of this compound. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this reagent to effectively incorporate it into synthetic workflows for creating novel pharmaceuticals, agrochemicals, and advanced materials. The discussion emphasizes the causality behind experimental choices and provides robust, self-validating protocols for its synthesis and application.

Compound Identification and Molecular Structure

The fundamental identity of this compound is established by its unique molecular structure and associated identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 219834-94-3 | [2][3] |

| Molecular Formula | C₁₁H₁₁BO₃ | [1][2] |

| Molecular Weight | 202.02 g/mol | [1][2] |

| Canonical SMILES | B(C1=CC(=CC2=CC=CC=C12)OC)(O)O | [2] |

| InChI Key | SEIWXMRNVBLGPH-UHFFFAOYSA-N | [2] |

Figure 1. 2D molecular structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a reagent are critical determinants of its handling, reactivity, and application scope. The data presented below are a combination of predicted and experimental values from reliable chemical data sources.

Physical Properties

| Property | Value | Notes |

| Appearance | White to off-white solid | Based on typical appearance of aryl boronic acids. |

| Melting Point | Not experimentally determined in cited sources. | Isomers like (2-methoxynaphthalen-1-yl)boronic acid have a melting point of 125-130 °C. |

| Boiling Point | 424.6 ± 47.0 °C | Predicted value. |

| Density | 1.23 ± 0.1 g/cm³ | Predicted value. |

| Solubility | Generally soluble in ethers (THF, dioxane), ketones (acetone), and alcohols (methanol). Moderate solubility in chloroform and low solubility in non-polar hydrocarbon solvents like hexanes. | Phenylboronic acid shows this general solubility trend.[3] The polarity of the naphthalene core suggests similar behavior. |

Chemical Properties

| Property | Value | Notes |

| pKa | 8.29 ± 0.30 | Predicted value. This acidity is crucial for its activation with a base in Suzuki-Miyaura coupling. |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | Recommended to prevent dehydration to the corresponding boroxine anhydride and potential degradation. |

Spectroscopic Characterization (Expected)

While experimental spectra for this specific compound are not available in the cited literature, its ¹H and ¹³C NMR spectra can be reliably predicted based on its structure and established principles of NMR spectroscopy.

-

¹H NMR Spectroscopy:

-

Aromatic Region (approx. 7.0-8.5 ppm): Six distinct signals corresponding to the six protons on the naphthalene ring system are expected. Their multiplicities (singlets, doublets, triplets) will depend on their coupling with adjacent protons.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H is expected around 3.9-4.1 ppm.

-

Boronic Acid Protons (-B(OH)₂): A broad singlet integrating to 2H is expected. Its chemical shift is highly variable and depends on solvent, concentration, and water content.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Region (approx. 110-160 ppm): Ten distinct signals for the ten unique carbons of the naphthalene core are expected. The carbon attached to the boron (C-B) may be broad or unobserved due to quadrupolar relaxation. The carbon attached to the methoxy group (C-O) will appear downfield.

-

Methoxy Carbon (-OCH₃): A sharp signal is expected around 55-60 ppm.

-

Synthesis and Purification

The most reliable and common method for synthesizing aryl boronic acids is through the reaction of an organometallic reagent, such as a Grignard reagent, with a trialkyl borate ester, followed by aqueous workup.

Principle of Synthesis

The synthesis begins with the formation of a Grignard reagent from 1-bromo-3-methoxynaphthalene. This organomagnesium species acts as a potent nucleophile, attacking the electrophilic boron atom of trimethyl borate. The resulting boronate ester intermediate is then hydrolyzed under acidic conditions to yield the final boronic acid product. This method is highly effective and adaptable for a wide range of aryl halides.[1][4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Representative Synthesis Protocol

This protocol is adapted from a standard, validated procedure for a similar naphthyl boronic acid and represents a reliable method for laboratory synthesis.[1]

-

Apparatus Setup: A three-necked flask is flame-dried under a nitrogen atmosphere and equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Grignard Reagent Formation:

-

Charge the flask with magnesium turnings (1.1 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Add a small portion of a solution of 1-bromo-3-methoxynaphthalene (1.0 eq) in anhydrous THF to initiate the reaction.

-

Once the reaction begins (indicated by heat and color change), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to heat the mixture at reflux for 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Borylation Reaction:

-

In a separate flame-dried flask, prepare a solution of trimethyl borate (1.1 eq) in anhydrous THF.

-

Cool this solution to -10 °C using an ice-salt bath.

-

Transfer the prepared Grignard reagent to the dropping funnel and add it dropwise to the cold trimethyl borate solution over 30 minutes, maintaining the temperature below -5 °C. A white precipitate will form.

-

-

Hydrolysis and Workup:

-

After stirring for an additional 15 minutes, quench the reaction by adding chilled aqueous acid (e.g., 1 M HCl) until the solution is acidic.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the solid by recrystallization from a suitable solvent system (e.g., an ether/hexane mixture) to obtain pure this compound.

-

Chemical Reactivity and Key Applications

The synthetic utility of this compound is dominated by its role as a key partner in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction facilitates the synthesis of biaryls, styrenes, and polyenes by coupling an organoboron species with an organohalide or triflate, catalyzed by a palladium(0) complex.[5][6] This reaction is prized for its high functional group tolerance, mild conditions, and the low toxicity of its boron-containing reagents and byproducts.[7]

The reaction proceeds via a well-established catalytic cycle involving three key steps:[6][8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X), forming a Pd(II) intermediate.

-

Transmetalation: A base is required to activate the boronic acid, forming a more nucleophilic boronate species (-B(OH)₃⁻). This species then transfers its organic group (R²) to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²) and regenerating the catalytically active Pd(0) species.

Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Suzuki-Miyaura Coupling Protocol

This protocol outlines a general procedure for using this compound in a typical cross-coupling reaction.

-

Reagent Preparation: To a reaction vessel, add the aryl halide (e.g., 4-bromotoluene, 1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically an organic solvent and water (e.g., Dioxane/H₂O 4:1 or Toluene/Ethanol/H₂O). Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

-

Reaction Execution:

-

Purge the vessel with an inert gas (Nitrogen or Argon).

-

Heat the reaction mixture with stirring to a temperature typically between 80-110 °C.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature and dilute it with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

-

Concentrate the solution under reduced pressure.

-

Purify the resulting crude product via flash column chromatography on silica gel to isolate the desired biaryl product.

-

Conclusion

This compound stands as a highly effective and versatile reagent in the toolkit of the modern synthetic chemist. Its well-defined physicochemical properties, combined with its predictable and robust reactivity in the Suzuki-Miyaura coupling, make it an indispensable building block for the construction of complex biaryl systems. A thorough understanding of its synthesis, handling, and mechanistic role empowers researchers to leverage its full potential in the design and execution of innovative synthetic strategies, particularly within the realms of pharmaceutical discovery and materials science.

References

-

This compound | C11H11BO3 | CID 23159788 . PubChem. [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents . Journal of Solution Chemistry. [Link]

-

Cas no 219834-94-3 (this compound) . LookChem. [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

-

6-METHOXY-2-NAPHTHOL . Organic Syntheses Procedure. [Link]

-

Suzuki cross-coupling reaction . YouTube. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . NIH National Center for Biotechnology Information. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C11H11BO3 | CID 23159788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 219834-94-3(this compound) | Kuujia.com [kuujia.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

(3-Methoxynaphthalen-1-yl)boronic acid CAS number 219834-94-3

Foreword: The Strategic Value of Naphthalene Scaffolds

In the landscape of modern medicinal chemistry, the naphthalene core is a privileged scaffold. Its rigid, bicyclic aromatic structure serves as a versatile anchor for constructing complex molecular architectures that can effectively probe the binding sites of biological targets. When functionalized with a boronic acid, the 3-methoxynaphthalene moiety becomes a powerful building block, primed for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of (3-Methoxynaphthalen-1-yl)boronic acid, moving from its fundamental properties and synthesis to its practical application and characterization, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe use. This compound is a solid at room temperature, and like many arylboronic acids, requires careful handling.

Key Physicochemical Data

The following data, derived from computed sources, provides a quantitative profile of the molecule.[1]

| Property | Value | Source |

| CAS Number | 219834-94-3 | PubChem[1] |

| Molecular Formula | C₁₁H₁₁BO₃ | PubChem[1] |

| Molecular Weight | 202.02 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Computed XLogP3 | 2.1 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

Safety, Handling, and Storage

As with all boronic acids, proper laboratory practice is essential. The compound is classified as an irritant.

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Always handle this compound within a chemical fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[2]

-

Handling: Avoid inhalation of dust. Prevent contact with skin and eyes. Take measures to prevent the build-up of electrostatic charge.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Boronic acids are prone to dehydration to form cyclic boroxine anhydrides; desiccated storage is recommended to maintain the integrity of the acid form.

Synthesis of this compound

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the aryl bromide precursor to the final boronic acid product.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the conversion of 1-Bromo-3-methoxynaphthalene to the target boronic acid. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-Bromo-3-methoxynaphthalene (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask (approx. 0.1 M concentration) and stir until the starting material is fully dissolved.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate occurs during this step.

-

Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining a temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching & Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by adding aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by trituration with cold hexanes to afford the pure this compound.

Spectroscopic Characterization

Accurate characterization is critical to confirm the identity and purity of the synthesized material. While experimental spectra for this specific compound are not widely published, a reliable prediction can be made based on established NMR principles and data from close structural analogues.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene core and the singlet for the methoxy group. The chemical shifts (δ, ppm) are predicted relative to a standard solvent residue peak.

-

Aromatic Region (δ 7.0 - 8.5 ppm): The naphthalene ring will display a series of doublets, triplets, or multiplets corresponding to the 6 aromatic protons. The proton at the C8 position is expected to be the most downfield due to steric compression (peri effect). The protons adjacent to the methoxy group (C2 and C4) will be shifted upfield.

-

Methoxy Group (δ ~3.9 ppm): A sharp singlet integrating to 3 protons is expected for the -OCH₃ group.

-

Boronic Acid Protons (δ 4.5 - 8.0 ppm, broad): The B(OH)₂ protons often appear as a broad singlet and can exchange with water present in the solvent, sometimes making them difficult to observe.

Predicted ¹³C NMR Spectrum

The carbon NMR provides a map of the carbon skeleton.

-

Aromatic Region (δ 105 - 160 ppm): Eleven distinct signals are expected.

-

C-OMe (C3): The carbon attached to the methoxy group will be significantly shielded and appear far downfield, likely around δ 155-160 ppm.

-

Quaternary Carbons: The other quaternary carbons (C1, C4a, C8a) will show distinct chemical shifts. The C1 carbon directly attached to the boron atom (ipso-carbon) is often observed as a very broad signal or may not be detected at all due to quadrupolar relaxation from the adjacent boron atom.[4][5]

-

CH Carbons: The remaining six CH carbons of the naphthalene ring will appear in the typical aromatic region.

-

-

Methoxy Carbon (δ ~55 ppm): A sharp signal for the -OCH₃ carbon is expected.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in drug discovery and organic synthesis is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a C(sp²)-C(sp²) bond, enabling the facile construction of biaryl structures.[6][7]

Catalytic Cycle Diagram

The mechanism is a well-understood catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 1-Bromo-3-methoxynaphthalene|CAS 5111-34-2|C11H9BrO [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. rsc.org [rsc.org]

- 5. reddit.com [reddit.com]

- 6. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Yoneda Labs [yonedalabs.com]

Introduction: The Indispensable Role of Boronic Acids in Modern Synthesis

An In-Depth Technical Guide to (3-Methoxynaphthalen-1-yl)boronic acid: Structure, Synthesis, and Application

In the landscape of modern synthetic organic chemistry and pharmaceutical development, boronic acids have established themselves as exceptionally versatile and indispensable building blocks.[1][2] Their stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions have propelled them to the forefront of molecular construction.[1][3] Among these, the Suzuki-Miyaura reaction, a Nobel Prize-winning achievement, stands as a testament to the power of boronic acids in forging carbon-carbon bonds with precision and efficiency.[1][4]

This guide focuses on a specific, high-value reagent: This compound . The methoxynaphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The ability to strategically introduce this moiety via its corresponding boronic acid derivative provides researchers with a powerful tool for accelerating drug discovery programs and accessing novel chemical space. As a Senior Application Scientist, this document serves to provide a comprehensive technical overview of its structure, properties, synthesis, and core applications, grounded in established chemical principles and field-proven methodologies.

PART 1: Molecular Profile and Physicochemical Properties

This compound is an abiotic, trivalent boron-containing organic compound where one hydroxyl group of boric acid is replaced by a 3-methoxynaphthalen-1-yl group.[3][5] This structure confers mild Lewis acidity and facilitates its participation in a wide array of chemical transformations.[3]

Structural and Chemical Identity

The fundamental identity of this compound is defined by its molecular formula and structure. The presence of the naphthalene core, the methoxy substituent, and the boronic acid functional group dictates its reactivity and physical properties.

Quantitative Data Summary

For ease of reference in a laboratory setting, the key physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 219834-94-3 | [6] |

| Molecular Weight | 202.02 g/mol | [6][7] |

| Canonical SMILES | B(C1=CC(=CC2=CC=CC=C12)OC)(O)O | [6][7] |

| InChI Key | SEIWXMRNVBLGPH-UHFFFAOYSA-N | [6][7] |

| Appearance | White to off-white solid/powder (Typical) | [8] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 2 | [6] |

PART 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of aryl boronic acids can be achieved through several established methods. A common and reliable laboratory-scale approach involves the Miyaura borylation reaction, which utilizes a palladium catalyst to couple an aryl halide with a diboron reagent.[3] This method offers excellent functional group tolerance and is highly adaptable.

Experimental Protocol: Miyaura Borylation for this compound

This protocol describes a representative synthesis from 1-bromo-3-methoxynaphthalene.

Objective: To synthesize this compound via a palladium-catalyzed borylation.

Materials:

-

1-bromo-3-methoxynaphthalene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Hydrochloric Acid (1M aq.)

-

Ethyl Acetate

-

Hexanes

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (anhydrous)

Procedure:

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-3-methoxynaphthalene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

-

Causality: An inert atmosphere (Argon or Nitrogen) is critical to prevent the oxidation of the Pd(0) active catalyst and the degradation of organometallic intermediates. Potassium acetate acts as the base required for the catalytic cycle.

-

-

Catalyst and Solvent Addition: Add Pd(dppf)Cl₂ (0.03 equiv) to the flask. Evacuate and backfill the flask with inert gas three times. Add anhydrous 1,4-dioxane via syringe.

-

Causality: Pd(dppf)Cl₂ is a robust pre-catalyst that is reduced in situ to the active Pd(0) species. Anhydrous solvent is essential to prevent the hydrolysis of the diboron reagent and the resulting boronic ester.

-

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Causality: Thermal energy is required to drive the catalytic cycle, particularly the initial oxidative addition step.

-

-

Workup and Hydrolysis: Once the starting material is consumed, cool the mixture to room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Dissolve the resulting crude pinacol ester in a suitable solvent (e.g., acetone or THF) and add 1M HCl. Stir vigorously for 2-4 hours to hydrolyze the ester to the boronic acid.

-

Causality: The pinacol ester is often more stable and easier to purify than the free boronic acid. Acidic hydrolysis cleaves the pinacol protecting group to yield the desired product.

-

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or silica gel chromatography.

Synthesis Workflow Diagram

Caption: Workflow for the Miyaura Borylation Synthesis.

PART 3: Core Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound in synthetic chemistry is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[9] This reaction facilitates the formation of a C(sp²)-C(sp²) bond between the naphthalene core and a variety of electrophilic partners (aryl, vinyl, or alkyl halides and triflates), enabling the construction of complex biaryl systems.[10]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[11][12] The cycle consists of three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.[9][12] This is often the rate-determining step of the cycle.

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃, KOAc) to form a more nucleophilic boronate species, which facilitates the exchange of the halide or other ligand on the Pd(II) complex.[4][10]

-

Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium center, forming the final product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[9][12]

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: The Palladium-Catalyzed Suzuki-Miyaura Reaction Cycle.

PART 4: Significance in Drug Discovery and Development

The incorporation of boronic acids into medicinal chemistry programs has surged, leading to several FDA-approved drugs such as Bortezomib (Velcade).[13][14] Boronic acids can act as enzyme inhibitors or serve as synthetic handles for building complex drug candidates.[2][13]

The (3-Methoxynaphthalen-1-yl) moiety is of particular interest. The naphthalene ring system provides a rigid, lipophilic scaffold that can engage in π-stacking interactions within protein binding pockets, while the methoxy group can act as a hydrogen bond acceptor. By using this compound in Suzuki-Miyaura couplings, drug development professionals can rapidly generate libraries of novel compounds, exploring how the placement of this specific scaffold influences biological activity against various targets, from kinases to proteases. The ability to efficiently synthesize these derivatives is a critical step in accelerating the hit-to-lead optimization process.[1]

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Royal Society of Chemistry. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]

-

Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Acros Pharmatech. This compound. [Link]

-

PubChem. This compound | C11H11BO3 | CID 23159788. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Pharmaceutical Synthesis. [Link]

-

National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. [Link]

-

National Center for Biotechnology Information. Design and discovery of boronic acid drugs - PubMed. [Link]

-

National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. [Link]

-

PubChem. (2-Methoxynaphthalen-1-yl)boronic acid | C11H11BO3 | CID 4198751. [Link]

-

Drug Discovery & Development. Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

-

Home Sunshine Pharma. (2-Methoxynaphthalen-1-yl)boronic Acid CAS 104116-17-8. [Link]

-

PubChem. (7-Methoxynaphthalen-1-YL)boronic acid | C11H11BO3 | CID 141700183. [Link]

-

Wikipedia. Boronic acid. [Link]

-

MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. [Link]

-

GlobalChemMall. This compound. [Link]

-

Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. [Link]

-

Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

-

Wiley-VCH. 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]

-

GM Chemical. Boronic Acid. [Link]

-

SpectraBase. (4-Methoxynaphthalen-1-yl)boronic acid. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. books.rsc.org [books.rsc.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. This compound | C11H11BO3 | CID 23159788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [acrospharma.co.kr]

- 8. (2-Methoxynaphthalen-1-yl)boronic Acid CAS 104116-17-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (3-Methoxynaphthalen-1-yl)boronic acid: A Technical Guide

Introduction

The molecular structure of (3-Methoxynaphthalen-1-yl)boronic acid, with its naphthalene core, methoxy substituent, and boronic acid functional group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for its effective utilization in research and development, particularly in the synthesis of novel pharmaceutical agents and advanced materials.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is essential to visualize the molecule's structure and identify the key chemical environments that will be probed by different analytical techniques.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene ring, the methoxy protons, and the acidic protons of the boronic acid group. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing boronic acid moiety.

Expected ¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | d | 1H | H-8 |

| ~7.8 - 8.0 | d | 1H | H-5 |

| ~7.4 - 7.6 | m | 2H | H-6, H-7 |

| ~7.3 - 7.4 | s | 1H | H-2 |

| ~7.1 - 7.2 | s | 1H | H-4 |

| ~3.9 - 4.0 | s | 3H | -OCH₃ |

| ~8.0 (broad) | s | 2H | -B(OH)₂ |

Interpretation and Rationale:

-

Aromatic Protons: The protons on the naphthalene ring will appear in the aromatic region (δ 7.0-8.5 ppm). The H-8 proton is expected to be the most downfield due to its peri-relationship with the boronic acid group, which exerts a deshielding effect. The protons H-5, H-6, and H-7 will exhibit complex splitting patterns (multiplets) due to spin-spin coupling. The protons on the substituted ring (H-2 and H-4) will likely appear as singlets or narrow doublets, with their chemical shifts influenced by the adjacent methoxy and boronic acid groups.

-

Methoxy Protons: The three protons of the methoxy group are chemically equivalent and will therefore appear as a sharp singlet at approximately 3.9-4.0 ppm, a characteristic region for methoxy groups attached to an aromatic ring.

-

Boronic Acid Protons: The two hydroxyl protons of the boronic acid group are acidic and readily exchange with solvent protons. This often results in a broad singlet that can vary in chemical shift depending on the solvent, concentration, and temperature. In some cases, this signal may not be observed if deuterium exchange with the solvent (e.g., D₂O) occurs.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlets, each corresponding to a unique carbon environment.

Expected ¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C-3 (C-O) |

| ~135 - 140 | C-8a |

| ~130 - 135 | C-4a |

| ~125 - 130 | C-5, C-8 |

| ~120 - 125 | C-6, C-7 |

| ~115 - 120 | C-4 |

| ~105 - 110 | C-2 |

| ~55 - 60 | -OCH₃ |

| Not Observed | C-1 (C-B) |

Interpretation and Rationale:

-

Aromatic Carbons: The ten carbons of the naphthalene ring will give rise to distinct signals in the aromatic region of the spectrum (δ 100-160 ppm). The carbon atom attached to the electron-donating methoxy group (C-3) is expected to be significantly downfield. The quaternary carbons (C-4a and C-8a) will also have characteristic chemical shifts.

-

Carbon Attached to Boron (C-1): A unique feature of the ¹³C NMR spectra of organoboron compounds is that the carbon atom directly bonded to the boron atom is often broadened and may not be observed. This is due to the quadrupolar relaxation of the boron nucleus (both ¹⁰B and ¹¹B isotopes have nuclear spins greater than 1/2).

-

Methoxy Carbon: The carbon of the methoxy group will appear as a sharp signal in the aliphatic region, typically around δ 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Expected IR Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad, Strong | O-H stretch (boronic acid) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 2850 - 3000 | Medium | C-H stretch (methoxy) |

| 1600 - 1630 | Medium | C=C stretch (naphthalene ring) |

| 1310 - 1380 | Strong | B-O stretch |

| 1200 - 1280 | Strong | C-O stretch (aryl ether) |

| 1000 - 1100 | Strong | B-C stretch |

| 650 - 900 | Strong | C-H bend (out-of-plane, aromatic) |

Interpretation and Rationale:

-

O-H Stretch: The most prominent feature in the IR spectrum of a boronic acid is a broad and strong absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the hydroxyl groups. The broadness is due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as a group of medium-intensity bands between 3000 and 3100 cm⁻¹. The C-H stretching of the methoxy group will be observed in the 2850-3000 cm⁻¹ region.

-

B-O and B-C Stretches: The stretching vibrations of the B-O and B-C bonds are characteristic of boronic acids and typically appear as strong bands in the fingerprint region of the spectrum, around 1310-1380 cm⁻¹ and 1000-1100 cm⁻¹, respectively.

-

C-O Stretch: The aryl ether C-O stretching vibration of the methoxy group will give a strong absorption band in the 1200-1280 cm⁻¹ range.

-

Aromatic C=C Stretches: The C=C stretching vibrations of the naphthalene ring will result in several medium-intensity bands in the 1600-1630 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can also reveal structural details through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| 202 | [M]⁺, Molecular ion |

| 184 | [M - H₂O]⁺ |

| 171 | [M - OCH₃]⁺ |

| 157 | [M - B(OH)₂]⁺ |

| 128 | [Naphthalene]⁺ |

Interpretation and Rationale:

-

Molecular Ion: The mass spectrum should show a molecular ion peak [M]⁺ at an m/z value corresponding to the molecular weight of the compound, which is 202.02 g/mol .[1]

-

Fragmentation Pattern: Boronic acids are known to undergo dehydration in the mass spectrometer. Therefore, a significant peak corresponding to the loss of a water molecule ([M - H₂O]⁺) at m/z 184 is expected. Other common fragmentation pathways include the loss of the methoxy radical ([M - OCH₃]⁺) at m/z 171 and the loss of the boronic acid group ([M - B(OH)₂]⁺) to give the naphthalene fragment at m/z 157. The naphthalene cation itself may also be observed at m/z 128.

Figure 2: Predicted key fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

While specific experimental data for the title compound is not provided, the following are general, field-proven protocols for the synthesis of arylboronic acids and the acquisition of the spectroscopic data discussed.

Synthesis of this compound

A common and effective method for the synthesis of arylboronic acids is through the reaction of an aryl lithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Step-by-Step Protocol:

-

Preparation of the Aryl Lithium Reagent: To a solution of 1-bromo-3-methoxynaphthalene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-butyllithium in hexanes dropwise. Stir the reaction mixture at -78 °C for 1 hour.

-

Borylation: To the resulting aryl lithium solution, add triisopropyl borate dropwise at -78 °C. The reaction is highly exothermic, so slow addition is crucial.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Figure 3: Synthetic workflow for this compound.

Spectroscopic Data Acquisition

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts should be referenced to the residual solvent peak.

-

IR Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.

-

Mass Spectrometry: Mass spectra can be acquired using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI), on a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By combining theoretical principles with data from analogous compounds, we have constructed a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided interpretations and experimental protocols offer a valuable resource for researchers working with this important synthetic building block, enabling them to confidently characterize their materials and advance their research in drug discovery and materials science. The self-validating nature of combining these orthogonal spectroscopic techniques provides a high degree of confidence in the structural elucidation of the target molecule.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Sigma-Aldrich. This compound. [Product page - Note: A specific URL from a supplier is not provided to maintain neutrality, but this information is readily available on the websites of major chemical suppliers.]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Halliwell, C. (2001). Boronic Acids: Preparation and Applications in Organic Synthesis. Annual Reports on the Progress of Chemistry, Section B: Organic Chemistry, 97, 225-247.

Sources

Stability and storage conditions for (3-Methoxynaphthalen-1-yl)boronic acid

An In-Depth Technical Guide to the Stability and Storage of (3-Methoxynaphthalen-1-yl)boronic acid

Introduction

This compound is a versatile building block in modern organic synthesis, prized for its role in constructing complex molecular architectures, particularly through the Nobel-winning Suzuki-Miyaura cross-coupling reaction.[1] Its utility in the synthesis of pharmaceuticals and advanced materials makes a thorough understanding of its chemical stability paramount. The reliability of synthetic outcomes, the accuracy of stoichiometric calculations, and the overall safety of laboratory operations are directly contingent upon the integrity of this reagent. This guide provides a comprehensive analysis of the stability challenges inherent to this compound, offering field-proven protocols for its storage, handling, and use to ensure its efficacy and longevity.

The Chemical Profile: Understanding Intrinsic Stability

The stability of this compound is governed by the interplay of its core components: the boronic acid moiety (-B(OH)₂), the rigid naphthalene scaffold, and the electron-donating methoxy group (-OCH₃).

-

The Boronic Acid Moiety: The boron atom in a boronic acid possesses an empty p-orbital, rendering it a Lewis acid.[2] This Lewis acidity is the foundation of its reactivity but also a primary source of its instability. It readily interacts with nucleophiles, including water, and is susceptible to various decomposition pathways.

-

Electronic Effects: The methoxy group is a strong electron-donating group (EDG) through resonance. This increases the electron density on the naphthalene ring and, by extension, influences the electrophilicity of the boron atom. While EDGs can sometimes decrease the rate of certain decomposition pathways by making the boron less Lewis acidic, they can also impact reactivity in cross-coupling reactions.[3][4] The precise effect on long-term stability is complex, but understanding this electronic nature is crucial for predicting its behavior.

Key Stability Challenges and Decomposition Pathways

Arylboronic acids are susceptible to three primary modes of degradation. Understanding these pathways is essential for developing effective mitigation strategies.

Dehydration to Boroxines (Anhydride Formation)

This is the most common decomposition pathway for boronic acids in the solid state.[5] Under anhydrous or heated conditions, three molecules of the boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer known as a boroxine.[5][6]

This process is typically reversible in the presence of water. However, the formation of boroxines alters the molecular weight of the reagent, leading to significant errors in stoichiometry if not accounted for. For instance, using a reagent that has partially converted to its boroxine form will result in the under-dosing of the active monomeric boronic acid in a reaction.

Caption: Equilibrium between boronic acid and its boroxine anhydride.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[5][7] This irreversible process is particularly problematic in aqueous or protic media and can be accelerated by acidic or basic conditions, heat, or the presence of metal catalysts.[7][8] For this compound, this would result in the formation of 2-methoxynaphthalene, a common impurity that can complicate purification and reduce yields.

Oxidation

The boronic acid moiety is susceptible to oxidative degradation, especially in the presence of air or other oxidants.[5] This instability can be particularly pronounced in biological applications or at physiological pH, where the oxidation rate can be comparable to that of thiols.[9][10] The mechanism involves the formation of a peroxide intermediate, which then rearranges to form a phenol. This pathway diminishes the amount of active reagent and introduces phenolic impurities. Diminishing the electron density on the boron atom has been shown to enhance oxidative stability.[9]

Caption: Primary decomposition pathways for arylboronic acids.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective way to preserve the integrity of this compound. The following recommendations are synthesized from safety data sheets and established laboratory best practices.[11][12][13][14]

Optimal Storage Conditions

All quantitative data and rationales are summarized in the table below.

| Parameter | Recommended Condition | Rationale & Causality |

| Temperature | Refrigerate (2-8 °C)[15] | Slows the rate of all chemical degradation pathways, including dehydration and oxidation. Storing at low temperatures minimizes thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | Prevents oxidative degradation by excluding atmospheric oxygen. Minimizes exposure to atmospheric moisture, which can facilitate protodeboronation and hydrolysis. |

| Moisture | Keep in a tightly closed container in a dry place. | Prevents hydrolysis and the reversible formation of boroxines. Boric acid itself is mildly hygroscopic and can absorb moisture, leading to caking.[16] |

| Light | Store in an opaque or amber container.[15] | Protects the compound from potential photodecomposition, although this is a less common pathway for arylboronic acids compared to others. |

Laboratory Handling Best Practices

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere Operations: For maximum stability, handle the solid in a glovebox or under a positive pressure of inert gas.

-

Weighing: Weigh out the required amount quickly and reseal the container promptly to minimize exposure to air and humidity.[17]

-

Solution Preparation: Prepare solutions immediately before use. If a solution must be stored, it should be done under an inert atmosphere and refrigerated. Be aware that solution-phase stability is generally lower than solid-state stability.

Strategies for Enhancing Stability in Experimental Workflows

For applications where the inherent instability of the boronic acid is problematic, conversion to a more stable derivative is a highly effective strategy.

Conversion to Boronate Esters

Boronic acids can be reacted with diols to form boronate esters. These derivatives offer significantly enhanced stability against protodeboronation and oxidation.[5][18]

-

Pinacol Esters (Bpin): The most common derivatives, formed by reaction with pinacol. While more stable than the parent boronic acid, they can still be susceptible to hydrolysis.[18][19]

-

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that are compatible with a wide range of reaction conditions.[8] They are particularly useful for the slow, controlled release of the free boronic acid in situ under specific basic conditions, which minimizes the concentration of the unstable free boronic acid at any given time.[8]

Caption: Workflow for enhancing stability via MIDA boronate esters.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, particularly for long-term storage or before use in a critical reaction, its stability can be assessed empirically.

Protocol 1: Long-Term Solid-State Stability Assessment

-

Sample Preparation: Aliquot 50 mg of the boronic acid into three separate, tared amber glass vials.

-

Conditioning:

-

Vial 1 (Control): Purge with argon, seal tightly, and store at 2-8 °C.

-

Vial 2 (Ambient/Air): Seal tightly and store at room temperature (~20-25 °C) on the benchtop, exposed to light.

-

Vial 3 (Refrigerated/Air): Seal tightly and store at 2-8 °C.

-

-

Time Points: Prepare sets of vials for analysis at T=0, 1 month, 3 months, 6 months, and 12 months.

-

Analysis: At each time point, dissolve the entire content of one vial from each condition in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Characterization: Acquire a quantitative ¹H NMR spectrum. Compare the integration of characteristic aromatic peaks of this compound against peaks corresponding to potential impurities (e.g., 2-methoxynaphthalene from protodeboronation). Purity can be calculated and tracked over time. High-Performance Liquid Chromatography (HPLC) can also be used for a more sensitive quantification of purity.

Protocol 2: Solution-Phase Stability Assessment by NMR

-

Solution Preparation: Prepare a stock solution of known concentration (e.g., 0.1 M) of the boronic acid in a common deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Initial Analysis (T=0): Immediately acquire a ¹H NMR spectrum of the freshly prepared solution.

-

Incubation: Store the NMR tube at room temperature, protected from light.

-

Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 6, 24, and 48 hours).

-

Data Analysis: Monitor for the appearance of new peaks or a decrease in the relative integration of the parent compound's peaks, which would indicate decomposition. This protocol helps determine the compound's stability under conditions relevant to an ongoing reaction.

Conclusion

This compound is a powerful synthetic tool whose utility is directly tied to its chemical integrity. Its primary stability challenges—dehydration to boroxines, protodeboronation, and oxidation—can be effectively managed through disciplined laboratory practice. The core principles of cold, dry, and inert storage are fundamental to preserving its solid-state form. For demanding applications, conversion to more robust derivatives like MIDA boronates offers a superior strategy for mitigating degradation during storage and reactions. By implementing the protocols and understanding the chemical principles outlined in this guide, researchers can ensure the reliability and reproducibility of their synthetic endeavors.

References

-

Pentsak, E. O., et al. (2018). Pseudo-Solid-State Suzuki–Miyaura Reaction and the Role of Water Formed by Dehydration of Arylboronic Acids. ResearchGate. Available at: [Link]

-

Van Duin, M., et al. (2019). Chemistry Of Boronic Esters. AA Blocks. Available at: [Link]

-

Unknown Author. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. Available at: [Link]

-

Solà, M., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. Available at: [Link]

-

Ridgway, B. H., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]

-

Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. Available at: [Link]

-

Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]

-

Miedema, P., et al. (2025). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Available at: [Link]

-

SVB. (2017). Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

-

Bernardini, R., et al. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]

-

Unknown Author. (2022). (PDF) Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. Available at: [Link]

-

Bernardini, R., et al. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Oxford Academic. Available at: [Link]

-

Environmental Health & Safety, University of Washington. (n.d.). Safe Handling and Storage of Chemicals. Available at: [Link]

-

ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]

-

IEDU. (n.d.). Instructions and Guidelines for Chemical Storage and Handling. Available at: [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Naphthalene-2-boronic acid. Available at: [Link]

-

Larkin, M. A., et al. (2025). Elucidation of the Mechanism of the Reaction between Phenylboronic Acid and a Model Diol, Alizarin Red S. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Hydrolysis mechanism of arylboronic acids. Available at: [Link]

-

Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. Available at: [Link]

-

Storemasta. (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Storemasta Blog. Available at: [Link]

-

da Silva, A. C. G., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. Available at: [Link]

-

da Silva, A. C. G., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (7-Methoxynaphthalen-1-YL)boronic acid. PubChem. Available at: [Link]

-

Unknown Author. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aablocks.com [aablocks.com]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 13. iedu.mui.ac.ir [iedu.mui.ac.ir]

- 14. blog.storemasta.com.au [blog.storemasta.com.au]

- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 16. laballey.com [laballey.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 19. researchgate.net [researchgate.net]

Purity and quality specifications of (3-Methoxynaphthalen-1-yl)boronic acid

An In-depth Technical Guide to the Purity and Quality Specifications of (3-Methoxynaphthalen-1-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Quality in Boronic Acid Chemistry

This compound is a versatile building block in modern organic synthesis, particularly valued for its application in Suzuki-Miyaura cross-coupling reactions to form complex molecular architectures. Its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials places stringent demands on its purity and quality. The presence of impurities, even at trace levels, can have profound consequences, leading to inconsistent reaction yields, formation of unwanted by-products, and complications in product purification. This guide provides a comprehensive overview of the key quality attributes of this compound, the scientific rationale behind the specifications, and detailed methodologies for their assessment.

Core Identity and Physicochemical Properties

A foundational aspect of quality control is the unambiguous identification of the material. This is achieved through a combination of spectroscopic and physical measurements.

-

Chemical Structure: The identity of the compound is confirmed by its unique molecular structure.

Caption: Chemical Structure of this compound.

-

Molecular Formula: C₁₁H₁₁BO₃[1]

-

Molecular Weight: 202.02 g/mol [1]

-

Appearance: Typically a white to off-white solid.[2] Color deviations can indicate the presence of impurities or degradation.

-

Storage: Due to the compound's sensitivity, it should be stored under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[2]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of this compound and quantifying its impurities. The analysis of boronic acids by reversed-phase HPLC presents a unique challenge: the potential for on-column hydrolysis of the analyte or its anhydride form (boroxine).[3] Therefore, method development must focus on mitigating this instability.

2.1. The Causality Behind Method Selection

The key to a robust HPLC method for boronic acids is to control the equilibrium between the boronic acid and its trimeric anhydride, the boroxine. This equilibrium is highly sensitive to water content.

Caption: Reversible equilibrium between boronic acid and its boroxine.